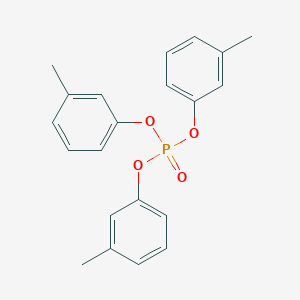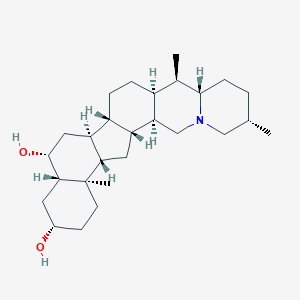
4-Aminobenzene-1,3-disulfonic acid
Übersicht
Beschreibung
4-Aminobenzene-1,3-disulfonic acid is an organic compound with the chemical formula C6H7NO6S2 and a molecular weight of 253.25 g/mol . This compound is characterized by the presence of an amino group (-NH2) at the 4-position and two sulfonic acid groups (-SO3H) at the 1- and 3-positions on a benzene ring . It is commonly used as an intermediate in the synthesis of dyes and other organic compounds .
Wirkmechanismus
Target of Action
4-Aminobenzene-1,3-disulfonic acid is primarily used as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives act as antagonists for P2 receptors , which are purinergic receptors for ATP that play significant roles in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
It is known to be involved in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives interact with P2 receptors, inhibiting their activity and thus influencing the physiological processes regulated by these receptors .
Biochemical Pathways
Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the purinergic signaling pathway. This pathway is involved in various physiological processes, including neurotransmission, inflammation, and pain perception .
Pharmacokinetics
It is known to be freely soluble in water and ethyl alcohol , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the physiological processes regulated by these receptors, such as neurotransmission, inflammation, and pain perception .
Action Environment
It is known to decompose at temperatures higher than 120℃ , suggesting that temperature could potentially affect its stability. Furthermore, it is recommended to be stored in a dark place, sealed in dry, room temperature conditions , indicating that light, moisture, and temperature could influence its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobenzene-1,3-disulfonic acid can be synthesized by sulfonating 4-aminobenzenesulfonic acid with oleum at temperatures ranging from 20°C to 130°C . The sulfonation mixture is then drained into water under pressure, followed by the addition of lime at 70°C to 75°C to separate the resulting gypsum . The calcium ions are precipitated with soda, and the calcium carbonate formed is removed . The sodium salt solution is then concentrated by evaporation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced to sulfonamide derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions to form azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve diazonium salts and coupling agents.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Sulfonamide derivatives.
Substitution: Azo compounds used in dye synthesis.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid (4-aminobenzenesulfonic acid): This compound has a similar structure but only one sulfonic acid group at the 1-position.
Benzenesulfonic acid: Lacks the amino group and has only one sulfonic acid group.
p-Toluenesulfonic acid: Contains a methyl group instead of an amino group.
Uniqueness
4-Aminobenzene-1,3-disulfonic acid is unique due to the presence of two sulfonic acid groups and an amino group on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of dyes and other organic compounds .
Eigenschaften
IUPAC Name |
4-aminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUNYPYNWXUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059675 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-51-9 | |
| Record name | Aniline-2,4-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,3-benzenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Aminobenzene-1,3-disulfonic acid interact with starch and what are the downstream effects on the starch's properties?
A1: this compound itself doesn't directly interact with starch. Instead, it's first converted into a reactive compound by reacting it with dichlorotriazine. This forms a sulfonated triazinyl compound where the disulfonic acid group provides negative charges. This compound then reacts with the hydroxyl groups of starch molecules, forming a stable ether linkage. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)


